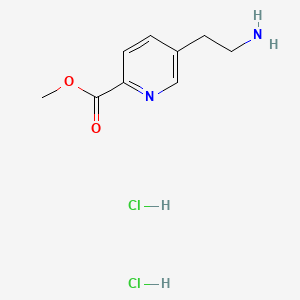
(5-bromo-2-methoxyphenyl)(cyclobutylmethyl)imino-lambda6-sulfanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-bromo-2-methoxyphenyl)(cyclobutylmethyl)imino-lambda6-sulfanone, also known as 5-BrMPCBI-6-S, is an organic compound with a unique structure and properties. It is a member of the family of compounds known as sulfanones, which are compounds with a sulfonyl group linked to an amide group. 5-BrMPCBI-6-S has gained attention in recent years due to its potential applications in scientific research and lab experiments.
Wirkmechanismus
The mechanism of action of (5-bromo-2-methoxyphenyl)(cyclobutylmethyl)imino-lambda6-sulfanoneS is not yet fully understood. However, it is known that the compound binds to the active site of DHFR and inhibits its activity. In addition, it is believed that the compound may interact with other enzymes and proteins, which could explain its potential applications in scientific research.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5-bromo-2-methoxyphenyl)(cyclobutylmethyl)imino-lambda6-sulfanoneS are not yet fully understood. However, it has been shown to inhibit the activity of DHFR, which could lead to decreased levels of purines and pyrimidines in the body. In addition, it has been shown to interact with other enzymes and proteins, which could lead to various biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
(5-bromo-2-methoxyphenyl)(cyclobutylmethyl)imino-lambda6-sulfanoneS has several advantages for lab experiments. It is highly soluble in organic solvents, which makes it easy to work with. In addition, it has a high yield in the synthesis reaction, which makes it a cost-effective reagent. However, it also has some limitations. For example, it is not stable in aqueous solutions, and it can be toxic if not handled properly.
Zukünftige Richtungen
There are several potential future directions for (5-bromo-2-methoxyphenyl)(cyclobutylmethyl)imino-lambda6-sulfanoneS. One potential direction is the development of more efficient synthesis methods. Another potential direction is the exploration of its potential therapeutic applications. In addition, further research could be done to better understand its mechanism of action and biochemical and physiological effects. Finally, further research could be done to explore its potential applications in other fields such as drug discovery and materials science.
Synthesemethoden
(5-bromo-2-methoxyphenyl)(cyclobutylmethyl)imino-lambda6-sulfanoneS can be synthesized from the reaction of 2-methoxy-5-bromophenol and cyclobutylmethyl imino-lambda6-sulfanone. The reaction is catalyzed by the base sodium hydroxide, and the products are isolated using column chromatography. The reaction has a high yield, with yields of up to 99%.
Wissenschaftliche Forschungsanwendungen
(5-bromo-2-methoxyphenyl)(cyclobutylmethyl)imino-lambda6-sulfanoneS has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of novel compounds with potential therapeutic applications. It has also been used as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the biosynthesis of purines and pyrimidines. In addition, (5-bromo-2-methoxyphenyl)(cyclobutylmethyl)imino-lambda6-sulfanoneS has been used as a probe for studying the structure and dynamics of proteins.
Eigenschaften
IUPAC Name |
(5-bromo-2-methoxyphenyl)-(cyclobutylmethyl)-imino-oxo-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c1-16-11-6-5-10(13)7-12(11)17(14,15)8-9-3-2-4-9/h5-7,9,14H,2-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYVLMIZTQLZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=N)(=O)CC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B6610320.png)
![N-{[3-(chloromethyl)pyrrolidin-3-yl]methyl}acetamide hydrochloride](/img/structure/B6610327.png)

![4-fluoro-3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid](/img/structure/B6610342.png)
![2-{[1,1'-biphenyl]-4-carbonyl}-4-methoxy-2-azabicyclo[2.1.1]hexane](/img/structure/B6610347.png)
![1-(tert-butyldimethylsilyl)-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B6610353.png)
![1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane](/img/structure/B6610359.png)




sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B6610405.png)

